molecular formula C28H24FNO4S B301441 ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301441
M. Wt: 489.6 g/mol
InChI Key: VIUYTRKALLDGEL-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that belongs to the family of thiophene carboxylic acid derivatives. This compound has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial growth. However, one of the limitations of using this compound is that it may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are a number of future directions for the study of ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its effects on inflammation, cancer, and bacterial growth.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative disorders.
3. Development of new derivatives of this compound with improved activity and selectivity.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
In conclusion, ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-methylaniline and ethyl cyanoacetate to form the final product.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been widely studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-14-8-18(2)9-15-22)16-20-6-4-5-7-23(20)34-17-19-10-12-21(29)13-11-19/h4-16,30H,3,17H2,1-2H3/b24-16-

InChI Key

VIUYTRKALLDGEL-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)F)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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